molecular formula C23H20O3 B13994464 3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione CAS No. 4728-00-1

3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione

Cat. No.: B13994464
CAS No.: 4728-00-1
M. Wt: 344.4 g/mol
InChI Key: PXOFLCZXCHYSMS-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione is an organic compound that belongs to the class of diketones It features a hydroxyphenyl group and two phenyl groups attached to a pentane backbone with two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by further reaction with another equivalent of benzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The diketone functionalities can be reduced to form diols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-(2-oxophenyl)-1,5-diphenylpentane-1,5-dione.

    Reduction: Formation of 3-(2-hydroxyphenyl)-1,5-diphenylpentane-1,5-diol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyphenyl)-5-phenylpentane-1,5-dione
  • 3-(2-Hydroxyphenyl)-1,5-diphenylhexane-1,5-dione
  • 3-(2-Hydroxyphenyl)-1,5-diphenylbutane-1,5-dione

Uniqueness

3-(2-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

4728-00-1

Molecular Formula

C23H20O3

Molecular Weight

344.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-1,5-diphenylpentane-1,5-dione

InChI

InChI=1S/C23H20O3/c24-21-14-8-7-13-20(21)19(15-22(25)17-9-3-1-4-10-17)16-23(26)18-11-5-2-6-12-18/h1-14,19,24H,15-16H2

InChI Key

PXOFLCZXCHYSMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3O

Origin of Product

United States

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